1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a 4-chlorobenzenesulfonyl group and a 3-nitrophenylmethylsulfanyl group attached to the imidazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving the use of Lewis acids to facilitate the migration of sulfonyl groups.
Industrial Production Methods: Industrial production methods may involve the use of flow microreactor systems to ensure efficient and sustainable synthesis.
Chemical Reactions Analysis
1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Common reagents include Lewis acids, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways involved depend on the biological context. For example, the compound may inhibit or activate signaling pathways, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other substituted imidazoles and pyrazoles, such as 4-(sulfonyl)-methyl-1H-pyrazoles and 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole.
Uniqueness: The presence of both the 4-chlorobenzenesulfonyl and 3-nitrophenylmethylsulfanyl groups in the same molecule makes this compound unique. These groups confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c17-13-4-6-15(7-5-13)26(23,24)19-9-8-18-16(19)25-11-12-2-1-3-14(10-12)20(21)22/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQSTOJGVDUXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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